3-(4-Bromobutoxy)-4-chloro-1H-2-benzopyran-1-one
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Overview
Description
3-(4-Bromobutoxy)-4-chloro-1H-2-benzopyran-1-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromobutoxy group at the third position and a chlorine atom at the fourth position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobutoxy)-4-chloro-1H-2-benzopyran-1-one typically involves the alkylation of a hydroxybenzopyran derivative with 1,4-dibromobutane. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-chloro-1H-2-benzopyran-1-one
Reagent: 1,4-dibromobutane
Base: Potassium carbonate
Solvent: Dimethylformamide (DMF)
Reaction Conditions: Heating at 80-100°C for several hours
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of phase transfer catalysts can also enhance the efficiency of the reaction by facilitating the transfer of the reactants between different phases.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobutoxy)-4-chloro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove the bromine atom and form a butoxy derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or amine derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of butoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Bromobutoxy)-4-chloro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory and pain pathways.
Modulating Receptors: Interacting with receptors on the cell surface to modulate cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
3-(4-Bromobutoxy)-4-chloro-1H-2-benzopyran-1-one can be compared with other benzopyran derivatives, such as:
4-Chloro-1H-2-benzopyran-1-one: Lacks the bromobutoxy group and has different biological activities.
3-(4-Methoxybutoxy)-4-chloro-1H-2-benzopyran-1-one: Contains a methoxybutoxy group instead of a bromobutoxy group, leading to variations in its chemical reactivity and biological properties.
3-(4-Bromobutoxy)-4-methyl-1H-2-benzopyran-1-one: Contains a methyl group instead of a chlorine atom, resulting in different pharmacological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
913836-91-6 |
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Molecular Formula |
C13H12BrClO3 |
Molecular Weight |
331.59 g/mol |
IUPAC Name |
3-(4-bromobutoxy)-4-chloroisochromen-1-one |
InChI |
InChI=1S/C13H12BrClO3/c14-7-3-4-8-17-13-11(15)9-5-1-2-6-10(9)12(16)18-13/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
VPQQIRHWKFYLOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(OC2=O)OCCCCBr)Cl |
Origin of Product |
United States |
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